5-FLUORO-3-(PYRROLIDIN-3-YL)-1H-INDOLE
Description
Chemical Structure and Nomenclature
5-Fluoro-3-(pyrrolidin-3-yl)-1H-indole is characterized by its bicyclic indole framework with specific substitution patterns that define its chemical identity. The compound features a benzene ring fused to a pyrrole ring, forming the characteristic indole structure, with a fluorine atom positioned at the 5-position and a pyrrolidine group attached at the 3-position. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with alternative designations including 5-fluoro-3-(3-pyrrolidinyl)-1H-indole and 1H-indole, 5-fluoro-3-(3-pyrrolidinyl)-.
The molecular architecture demonstrates the strategic placement of functional groups that contribute to the compound's overall properties. The indole moiety consists of a bicyclic compound where a benzene ring is fused to a pyrrole ring, creating a planar aromatic system. The presence of the fluorine atom at the 5-position introduces specific electronic effects that influence the compound's chemical behavior and potential biological interactions. The pyrrolidine substituent at the 3-position adds a saturated heterocyclic component that enhances the three-dimensional character of the molecule.
Physical and Chemical Properties
The fundamental physical and chemical properties of 5-fluoro-3-(pyrrolidin-3-yl)-1H-indole are well-documented through various chemical databases and analytical studies. The compound exhibits a molecular weight of 204.24 grams per mole, which positions it within an optimal range for pharmaceutical applications. This molecular weight reflects the contribution of all constituent atoms, including the fluorine substitution and the pyrrolidine ring system.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 204.24 g/mol | |
| Molecular Formula | C₁₂H₁₃FN₂ | |
| CAS Registry Number | 198474-06-5 | |
| MFCD Number | MFCD17483454 |
The compound's physical characteristics are influenced by the presence of the fluorine atom, which can enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. These properties are particularly important in drug design, where fluorine substitution is often employed to improve pharmacokinetic parameters. The pyrrolidine component contributes to the compound's overall polarity and potential for hydrogen bonding interactions, factors that influence solubility and biological activity profiles.
Molecular Characteristics
The molecular structure of 5-fluoro-3-(pyrrolidin-3-yl)-1H-indole can be precisely described through various chemical notation systems that provide comprehensive structural information. The Simplified Molecular Input Line Entry System representation is C1CNCC1c1c[nH]c2ccc(cc12)F, which encodes the complete connectivity pattern of all atoms within the molecule. This notation system allows for unambiguous structural communication and computational analysis of the compound.
The International Chemical Identifier provides another standardized method for describing the molecular structure: InChI=1S/C12H13FN2/c13-9-1-2-12-10(5-9)11(7-15-12)8-3-4-14-6-8/h1-2,5,7-8,14-15H,3-4,6H2. This comprehensive descriptor includes stereochemical information and complete atomic connectivity, enabling precise identification and database searches. The corresponding InChI Key, ZWQBLJKCRPTUSP-UHFFFAOYSA-N, serves as a compact hash representation of the full structural information.
The three-dimensional arrangement of atoms within 5-fluoro-3-(pyrrolidin-3-yl)-1H-indole influences its chemical and biological properties significantly. The indole ring system maintains planarity, while the pyrrolidine substituent introduces conformational flexibility that may be crucial for biological target interactions. The fluorine atom's electronegativity affects the electronic distribution within the aromatic system, potentially influencing reactivity patterns and binding affinities.
Chemical Classification
5-Fluoro-3-(pyrrolidin-3-yl)-1H-indole belongs to several important chemical classifications that define its structural and functional characteristics. Primarily, it is classified as an indole derivative, placing it within a broad category of compounds known for diverse biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This classification is significant because indole derivatives have been extensively studied for their pharmaceutical potential and natural occurrence in biological systems.
The compound also falls under the category of fluorinated heterocycles, a class of molecules that has gained increasing importance in medicinal chemistry due to the unique properties imparted by fluorine substitution. Fluorinated compounds often exhibit enhanced metabolic stability, improved membrane permeability, and modified binding interactions with biological targets. The strategic incorporation of fluorine atoms has become a standard approach in pharmaceutical development for optimizing drug properties.
Additionally, the presence of the pyrrolidine moiety classifies this compound as a nitrogen-containing heterocycle with both aromatic and saturated ring systems. This dual nature provides opportunities for diverse chemical modifications and potential biological interactions. The pyrrolidine ring system is commonly found in natural products and pharmaceutical compounds, contributing to the overall medicinal chemistry relevance of this molecular framework.
The compound's classification as a building block or intermediate in organic synthesis reflects its utility in constructing more complex molecular structures. Chemical suppliers and databases often categorize such compounds based on their synthetic utility and potential applications in pharmaceutical research. This classification system facilitates the identification and procurement of appropriate starting materials for drug development programs and academic research projects.
Properties
IUPAC Name |
5-fluoro-3-pyrrolidin-3-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-9-1-2-12-10(5-9)11(7-15-12)8-3-4-14-6-8/h1-2,5,7-8,14-15H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQBLJKCRPTUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CNC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286720 | |
| Record name | 5-Fluoro-3-(3-pyrrolidinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198474-06-5 | |
| Record name | 5-Fluoro-3-(3-pyrrolidinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198474-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-(3-pyrrolidinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
General Approach
The synthesis of 5-fluoro-3-(pyrrolidin-3-yl)-1H-indole typically begins with a fluorinated indole scaffold such as 5-fluoroindole or its derivatives. The pyrrolidine ring is introduced via substitution or alkylation reactions at the 3-position of the indole ring. Key steps include:
- Starting Materials: Commercially available 5-fluoroindole derivatives and pyrrolidine or its protected forms.
- Reaction Type: N-alkylation or C–N bond-forming reactions to attach the pyrrolidin-3-yl substituent.
- Catalysts and Reagents: Base catalysts such as potassium carbonate (K₂CO₃), palladium catalysts for reductive cyclization, or copper(I) catalysts for azide-alkyne cycloaddition (CuAAC).
- Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and polyethylene glycol (PEG-400).
- Temperature and Time: Reactions are typically carried out at ambient to moderate temperatures (room temperature to 80°C) over several hours (e.g., 12 hours).
Specific Synthetic Routes
N-Alkylation with Chiral Reagents
According to a study on chiral 3-(piperidin-3-yl)-1H-indole derivatives, racemic 3-(piperidin-3-yl)-1H-indole substrates can be subjected to N-alkylation with chiral reagents such as (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester to yield diastereomeric mixtures. This approach is adaptable to pyrrolidine analogs by substituting the piperidine ring with pyrrolidine.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In some synthetic protocols for related fluorinated indole derivatives, CuAAC ("click chemistry") is employed to link pyrrolidine-containing alkynes with azido-substituted indoles. This method allows for regioselective formation of triazole-linked analogs but can be adapted for direct pyrrolidine substitution by modifying the alkyne or azide precursors. Reaction conditions typically involve CuI as a catalyst in PEG-400/DMF solvents with reaction times around 12 hours. Purification is achieved by column chromatography.
Palladium-Catalyzed Reductive Cyclization
Another method involves palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives acting as carbon monoxide surrogates. This method yields high product yields (up to 91%) and can be used to prepare fluorinated indole derivatives with pyrrolidinyl substituents under mild conditions (hexane/ethyl acetate with triethylamine).
Purification and Characterization
Purification Techniques
- Column Chromatography: Silica gel chromatography using ethyl acetate/hexane mixtures (e.g., 70:30) is commonly employed to purify the crude product.
- Crystallization: In some cases, crystallization from suitable solvents is used to isolate pure compounds.
- Purity: Reported purities for related pyrrolidine-substituted compounds reach approximately 95%, indicating effective purification protocols.
Characterization Methods
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR confirm the chemical environment of protons and carbons in the indole and pyrrolidine rings.
- ^19F NMR is particularly useful for confirming the presence and position of the fluorine atom, typically showing signals around -112 to -115 ppm.
- Mass Spectrometry (MS):
- FAB-HRMS or ESI-MS techniques verify molecular ion peaks corresponding to the expected molecular weight (~246 g/mol).
- Infrared Spectroscopy (IR):
- Characteristic N–H stretching bands (~3400 cm⁻¹) and other functional group vibrations are used to confirm the presence of the pyrrolidine moiety.
- X-ray Crystallography:
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The introduction of the pyrrolidin-3-yl group at the 3-position of the indole ring is typically achieved via nucleophilic substitution or reductive amination strategies.
- Fluorination at the 5-position of the indole ring is often introduced early in the synthetic scheme or via selective fluorination of indole precursors.
- The stereochemistry of the pyrrolidine substituent can be controlled by using chiral reagents or resolution of diastereomers.
- Industrial scale synthesis may employ continuous flow reactors and automated systems to improve efficiency and yield, though detailed industrial protocols are less commonly published.
- Stability considerations indicate that pyrrolidine-substituted indoles have better thermal stability compared to triazole-substituted analogs due to the saturated nature of the pyrrolidine ring.
Chemical Reactions Analysis
Types of Reactions
5-FLUORO-3-(PYRROLIDIN-3-YL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated indole derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
5-FLUORO-3-(PYRROLIDIN-3-YL)-1H-INDOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-FLUORO-3-(PYRROLIDIN-3-YL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Indole Derivatives
The biological and physicochemical properties of indole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Ring Size and Heteroatoms : The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine (6-membered, ) and tetrahydropyran (O-containing, ). Smaller rings may improve binding to compact active sites, while oxygen atoms enhance solubility.
- Synthetic Yields : Hybrid structures like imidazothiadiazole-furan (50% yield, ) and triazole-linked derivatives (22% yield, ) show lower efficiency compared to Rh-catalyzed hydroformylation (65% yield, ).
- Biological Activity : Thioxothiazolidin-substituted indoles exhibit submicromolar anticancer activity , while bisindolylmethanes (e.g., ) are associated with antioxidant properties.
Pharmacological and Physicochemical Properties
Key Observations:
- Melting Points : Thioxothiazolidin derivatives exhibit lower melting points (160–163°C, ), while imidazothiadiazoles melt at 265°C , likely due to rigid heterocycles.
- Solubility : Oxygen-containing substituents (e.g., tetrahydropyran, ) improve aqueous solubility compared to hydrophobic bisindolylmethanes .
- Toxicity : Piperazine-containing analogs () carry acute toxicity risks (H302), suggesting similar hazards for pyrrolidine derivatives.
Biological Activity
5-Fluoro-3-(pyrrolidin-3-yl)-1H-indole is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Overview
- Molecular Formula : C12H13FN2
- Molecular Weight : 204.24 g/mol
- CAS Number : 198474-06-5
5-Fluoro-3-(pyrrolidin-3-yl)-1H-indole is a derivative of indole, a common structure in many natural products and pharmaceuticals. It features a fluorine atom at the 5-position and a pyrrolidine ring at the 3-position, which are crucial for its biological activity.
The mechanism of action for 5-fluoro-3-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact targets remain under investigation, but initial studies suggest potential interactions with serotonin receptors and other signaling pathways relevant to neuropharmacology and oncology.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 5-fluoro-3-(pyrrolidin-3-yl)-1H-indole. In vitro tests have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 5-Fluoro-3-(pyrrolidin-3-yl)-1H-indole | 16 | Weak growth inhibition against MRSA |
| Related compounds | ≤0.25 | Potent anti-MRSA activity |
These findings suggest that the compound may serve as a scaffold for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In various studies, analogs of indole derivatives have shown cytotoxic effects against cancer cell lines. The presence of fluorine and the pyrrolidine moiety may enhance the compound's ability to disrupt cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
Study on Antimicrobial Activity
In a comparative study of several indole derivatives, 5-fluoro-3-(pyrrolidin-3-yl)-1H-indole was tested alongside other structural analogs. The results indicated that while some derivatives exhibited no significant antibacterial activity, the fluorinated indole showed moderate effects against MRSA with an MIC of 16 µg/mL. This highlights the importance of structural modifications in enhancing biological activity .
Evaluation of Cytotoxicity
A separate study evaluated the cytotoxic effects of 5-fluoro-3-(pyrrolidin-3-yl)-1H-indole on human embryonic kidney cells (HEK293). Results indicated that while some related compounds exhibited cytotoxicity, the target compound demonstrated minimal toxicity at concentrations up to 32 µg/mL. This suggests a favorable safety profile for further development in therapeutic applications .
Q & A
Q. What are the established synthetic methodologies for 5-Fluoro-3-(pyrrolidin-3-yl)-1H-indole, and how are intermediates characterized?
The synthesis of this compound often involves multi-step reactions, including azide-alkyne cycloaddition (CuAAC) catalyzed by CuI, as described in a protocol using PEG-400/DMF solvent systems . Key intermediates are purified via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and characterized using H NMR, C NMR, F NMR, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction is used to confirm stereochemistry in structurally related indole derivatives .
Q. How is the purity and structural integrity of 5-Fluoro-3-(pyrrolidin-3-yl)-1H-indole validated in academic research?
Purity is assessed using thin-layer chromatography (TLC) and HPLC, while structural confirmation relies on spectroscopic methods:
- F NMR to verify fluorine substitution at position 5 of the indole ring .
- X-ray crystallography for unambiguous determination of bond angles and molecular geometry in analogs .
- HRMS for exact mass determination (e.g., m/z calculated for CHFN: 189.0835) .
Advanced Questions
Q. How can researchers resolve discrepancies in NMR data for 5-Fluoro-3-(pyrrolidin-3-yl)-1H-indole derivatives?
Contradictions in H/C NMR signals may arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- Comparison with computed NMR spectra (DFT calculations) for predicted chemical shifts.
- Use of deuterated solvents (e.g., DMSO-d) to minimize solvent interference .
Q. What experimental design principles are critical for optimizing the synthesis of fluorinated indole-pyrrolidine hybrids?
Key factors include:
- Catalyst selection : CuI for CuAAC reactions to ensure regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while PEG-400 improves eco-compatibility .
- Ultrasound-assisted synthesis : Reduces reaction time and improves yield by enhancing mass transfer .
Q. How can structure-activity relationship (SAR) studies guide the design of 5-Fluoro-3-(pyrrolidin-3-yl)-1H-indole analogs with enhanced bioactivity?
SAR analysis involves systematic modifications:
- Fluorine position : Fluorine at position 5 increases metabolic stability compared to non-fluorinated analogs .
- Pyrrolidine substitution : Piperidine or azetidine rings may alter binding affinity to biological targets like kinases or GPCRs.
- Functional group addition : Aldehyde or carboxylic acid groups enable conjugation for prodrug strategies .
Table 1 : Comparative SAR of Indole Derivatives
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 5-Fluoroindole | Fluorine at position 5 | Enhanced metabolic stability |
| 3-(Piperidin-4-yl)-1H-indole | Piperidine at position 3 | Improved target selectivity |
| 6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole | Fluorine at position 6, methyl at N1 | Reduced off-target toxicity |
Q. What computational methods are employed to predict the pharmacokinetic properties of 5-Fluoro-3-(pyrrolidin-3-yl)-1H-indole?
- Molecular docking : Evaluates binding modes with targets (e.g., serotonin receptors) using AutoDock Vina or Schrödinger Suite.
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- DFT calculations : Optimize molecular geometry and predict electrostatic potential surfaces for reactivity analysis .
Q. How do researchers address low yields in the synthesis of 5-Fluoro-3-(pyrrolidin-3-yl)-1H-indole derivatives?
Yield optimization strategies include:
- Catalyst screening : Testing Pd/C, Ni, or Ru complexes for cross-coupling steps.
- Temperature control : Reactions at 60–80°C balance rate and decomposition.
- Workup modifications : Liquid-liquid extraction with ethyl acetate to recover polar intermediates .
Methodological Guidelines
- Safety protocols : Follow NFPA guidelines for handling fluorinated compounds and pyrrolidine derivatives (flammable, toxic).
- Data reproducibility : Use NIST-validated reference standards for spectral calibration .
- Ethical reporting : Disclose synthetic yields, purity, and spectroscopic artifacts to ensure transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
